

Unveiling the Therapeutic Potential of 1-Methyloisoquinolin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyloisoquinolin-3-ol

Cat. No.: B095412

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyloisoquinolin-3-ol has emerged as a molecule of interest in the landscape of modern drug discovery. This technical guide synthesizes the current understanding of its potential therapeutic targets, offering a detailed overview for researchers and drug development professionals. While direct quantitative data on the lead compound remains elusive in publicly accessible literature, this document outlines the established therapeutic relevance of its derivatives and provides a comprehensive framework of experimental protocols for its further investigation. The primary identified target for derivatives of **1-methyloisoquinolin-3-ol** is Phosphodiesterase 10A (PDE10A), an enzyme implicated in a range of neurological and psychiatric disorders. Furthermore, its structural motif is utilized as a scaffold in the synthesis of potent kinase inhibitors, suggesting a broader potential in oncology and other therapeutic areas. This guide presents detailed methodologies for key experimental assays and visualizes the pertinent signaling pathways and experimental workflows to facilitate future research and development efforts.

Introduction

Isoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. **1-Methyloisoquinolin-3-ol**, a member of this family, has been identified as a key intermediate and a potential pharmacophore for targeting significant enzymes involved in cellular signaling. This document provides an in-depth

exploration of the potential therapeutic targets of **1-methylisoquinolin-3-ol**, with a focus on PDE10A and various protein kinases.

Potential Therapeutic Target: Phosphodiesterase 10A (PDE10A)

Patent literature has identified derivatives of **1-methylisoquinolin-3-ol** as potent inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in signal transduction in the brain, particularly in the striatum. Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, which can modulate the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of neuronal signaling pathways makes PDE10A an attractive target for the treatment of central nervous system (CNS) disorders.

Therapeutic Implications of PDE10A Inhibition

The inhibition of PDE10A is being explored for the treatment of a variety of CNS disorders, including:

- **Psychosis and Schizophrenia:** By modulating striatal neuronal activity, PDE10A inhibitors may offer a novel therapeutic approach for managing the symptoms of these conditions.
- **Obesity and Type II Diabetes:** PDE10A is also expressed in peripheral tissues, and its inhibition may have metabolic benefits.

While specific quantitative data for **1-methylisoquinolin-3-ol** is not currently available in the public domain, the following table provides a template for presenting such data once obtained.

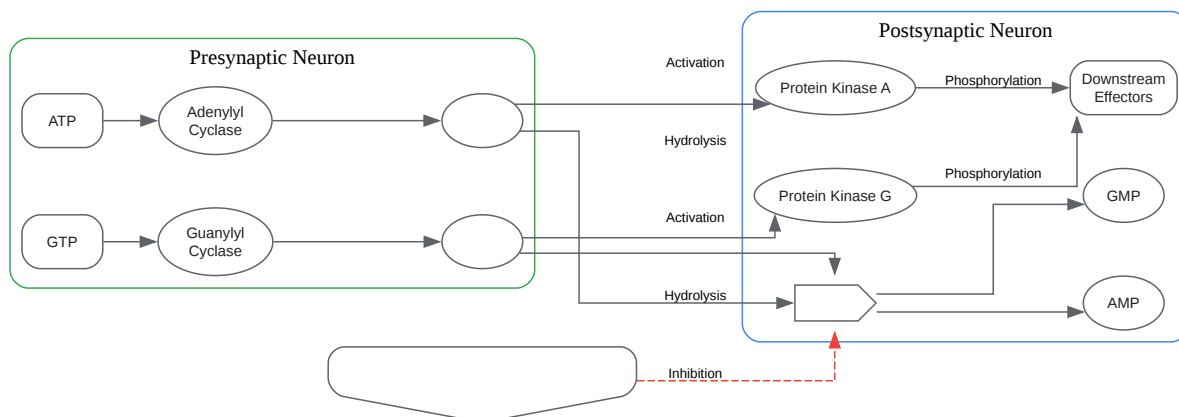
Table 1: Template for Quantitative Data on PDE10A Inhibition

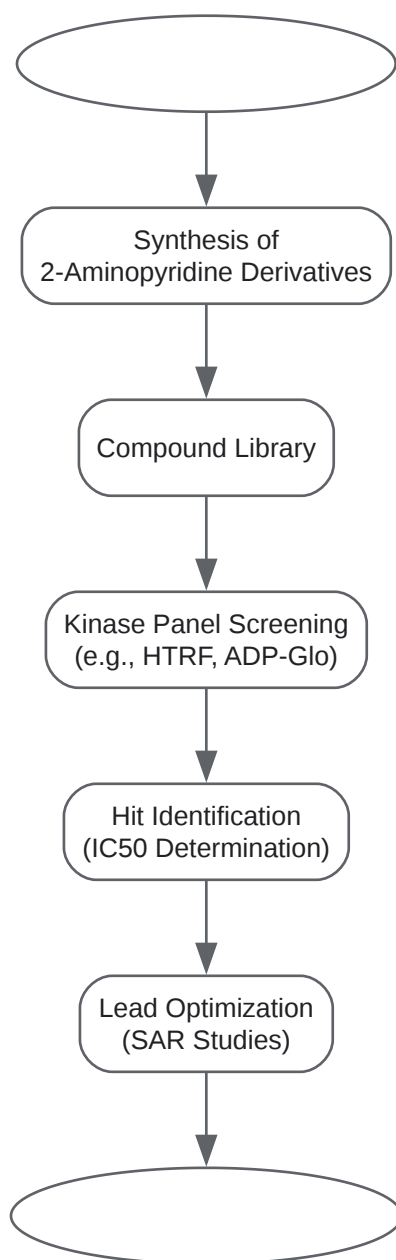
Compound	Target	Assay Type	IC50 (nM)	Ki (nM)	EC50 (nM)	Reference
1-Methylisoquinolin-3-ol	PDE10A	SPA / FPA	Data not available	Data not available	Data not available	
Derivative 1	PDE10A	SPA	Value	Value	Value	[Citation]
Derivative 2	PDE10A	FPA	Value	Value	Value	[Citation]

SPA: Scintillation Proximity Assay; FPA: Fluorescence Polarization Assay.

Signaling Pathway of PDE10A

The following diagram illustrates the central role of PDE10A in cyclic nucleotide signaling.





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